molecular formula C16H12BrN3O4S B2921904 4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886927-63-5

4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2921904
CAS No.: 886927-63-5
M. Wt: 422.25
InChI Key: KJFITXLCBKEZHI-UHFFFAOYSA-N
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Description

4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a high-purity chemical reagent designed for antimicrobial research and development. This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which has been identified as a privileged scaffold for creating potent antibacterial agents . These derivatives are of significant interest in combating drug-resistant bacterial pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), due to their multi-targeting mechanisms of action . Research on related analogs indicates potential mechanisms that include the disruption of menaquinone biosynthesis, depolarization of bacterial membranes, and induction of iron starvation, leading to effective bacterial killing . The specific structural features of this compound—including the 4-bromo-benzamide moiety and the 3-(methylsulfonyl)phenyl group attached to the 1,3,4-oxadiazole ring—are optimized for biological activity and research into structure-activity relationships (SAR). The 1,3,4-oxadiazole core is a well-known pharmacophore in medicinal chemistry, contributing to the thermal stability and drug-like properties of the molecule . This product is intended for in-vitro research applications only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-bromo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-4-2-3-11(9-13)15-19-20-16(24-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFITXLCBKEZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and its effects on various cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against cancer cell lines, and related research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14BrN3O3S\text{C}_{15}\text{H}_{14}\text{BrN}_3\text{O}_3\text{S}

The compound acts primarily as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers. FGFR1 plays a crucial role in cell proliferation and survival. Inhibition of FGFR1 leads to:

  • Cell Cycle Arrest : Studies indicate that the compound causes G2 phase arrest in non-small cell lung cancer (NSCLC) cell lines.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Inhibition of Key Signaling Pathways : The compound inhibits the phosphorylation of FGFR1 and downstream signaling proteins such as PLCγ1 and ERK in a dose-dependent manner .

Efficacy Against Cancer Cell Lines

Research has demonstrated the efficacy of this compound against various NSCLC cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

These results indicate that the compound is particularly effective against cell lines with FGFR1 amplification .

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of derivatives related to this compound. The findings highlighted:

  • Molecular Docking Studies : These studies revealed that the compound forms multiple hydrogen bonds with FGFR1, indicating strong binding affinity.
  • Cellular Assays : The compound was shown to induce apoptosis in a significant number of treated cells compared to controls.

The research suggests that modifications to the benzamide structure can enhance biological activity, leading to more potent FGFR1 inhibitors .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-(methylsulfonyl)phenyl group distinguishes it from Compound 21 (dihydrobenzodioxin) and HSGN-235 (trifluoromethylphenyl). This group may enhance solubility and target binding compared to hydrophobic substituents like trifluoromethyl .
  • The 4-bromo substituent on the benzamide is shared with Compound 21 but absent in HSGN-235, which instead uses a fluoro-trifluoromethoxy group for electronic modulation .
Physicochemical Properties
  • Solubility: The methylsulfonyl group in the target compound likely improves aqueous solubility compared to analogs with nonpolar groups (e.g., trifluoromethyl in HSGN-235) .
  • Thermal Stability : Compounds like 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () exhibit melting points >150°C, suggesting that sulfonyl/oxadiazole hybrids generally possess high thermal stability .

Q & A

What are the standard synthetic routes for preparing 4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, and what key intermediates are involved?

Level: Basic
Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of a hydrazide intermediate via esterification of substituted benzoic acids (e.g., 4-bromobenzoic acid) followed by hydrazinolysis .
  • Step 2: Cyclization of the hydrazide with cyanogen bromide (BrCN) to form the 1,3,4-oxadiazole ring. For example, 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine is a critical intermediate .
  • Step 3: Coupling the oxadiazole amine with an activated acylating agent (e.g., 4-bromobenzoyl chloride) under basic conditions (e.g., NaH in THF) to yield the final benzamide .
    Key Considerations: Use anhydrous conditions for cyclization and coupling steps to avoid side reactions.

How can researchers optimize reaction conditions to improve the yield of oxadiazole ring formation?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Temperature Control: Cyclization reactions often require refluxing in methanol or ethanol (60–80°C) for 6–12 hours .
  • Catalyst Selection: Use of Lewis acids (e.g., POCl₃) to accelerate cyclization .
  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity, while avoiding protic solvents that may hydrolyze intermediates .
    Troubleshooting: Monitor reaction progress via TLC or HPLC. Low yields may result from incomplete hydrazide formation or moisture contamination.

What spectroscopic and chromatographic techniques are essential for characterizing the compound’s purity and structural integrity?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Confirm substituent positions (e.g., methylsulfonyl group at C3 of the phenyl ring) and oxadiazole ring formation (characteristic signals at δ 8.5–9.0 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • Mass Spectrometry (ESI-MS/APCI-MS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection (retention times vary based on mobile phase, e.g., 12–13 minutes for similar oxadiazoles) .

How does the methylsulfonyl group influence biological activity compared to its sulfide precursor?

Level: Advanced
Methodological Answer:

  • Enhanced Reactivity: The sulfone group increases electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine in CYP51) .
  • Improved Metabolic Stability: Sulfones resist oxidative degradation compared to sulfides, extending half-life in biological systems .
  • Activity Comparison: In antifungal studies, sulfone derivatives showed 2–5-fold higher inhibition of CYP51 than sulfides, likely due to stronger hydrogen bonding with the enzyme’s heme-coordinating residues .

What in silico approaches predict the drug-likeness and target interactions of this compound?

Level: Advanced
Methodological Answer:

  • Lipinski’s Rule of Five: Calculate logP, molecular weight, and hydrogen bond donors/acceptors. The compound’s logP <5 and molecular weight <500 Da suggest oral bioavailability .
  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., fungal CYP51). Key interactions include π-π stacking with phenylalanine residues and hydrogen bonding with the oxadiazole nitrogen .
  • MD Simulations: Assess binding stability over 100 ns trajectories to identify critical residues for mutagenesis studies .

How to resolve contradictions in reported biological activities of similar oxadiazoles?

Level: Advanced
Methodological Answer:

  • Assay Standardization: Ensure consistent protocols (e.g., MIC values for antimicrobial activity may vary due to differences in bacterial strains or culture media) .
  • Purity Verification: Contradictions may arise from impurities; re-test compounds with HPLC purity >98% .
  • Mechanistic Studies: Use enzyme-specific assays (e.g., CYP51 inhibition for antifungals) rather than broad-spectrum screens to isolate target effects .

What strategies elucidate the compound’s mechanism of action against enzyme targets?

Level: Advanced
Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values using recombinant enzymes (e.g., Aspergillus fumigatus CYP51) and compare with controls (e.g., fluconazole) .
  • X-ray Crystallography: Co-crystallize the compound with the target enzyme to identify binding modes. For example, the oxadiazole ring may occupy the enzyme’s hydrophobic active site .
  • SAR Studies: Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine) to pinpoint critical functional groups .

How to design SAR studies to identify functional groups critical for antimicrobial activity?

Level: Advanced
Methodological Answer:

  • Substituent Variation: Synthesize analogs with changes to the bromophenyl, methylsulfonyl, or oxadiazole moieties .
  • Biological Testing: Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. For example, electron-withdrawing groups (e.g., -SO₂CH₃) enhance penetration through bacterial membranes .
  • Computational Modeling: Correlate electronic properties (e.g., Hammett σ values) with bioactivity to guide rational design .

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